molecular formula C14H7Cl3N2S2 B2692458 2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide CAS No. 338408-29-0

2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2692458
CAS No.: 338408-29-0
M. Wt: 373.69
InChI Key: YOTWFKUQYGVSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide (CAS: 765285-05-0) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4- and 5-positions with a 2,4-dichlorophenyl group and a 2-chlorophenylthioether moiety, respectively. Its molecular formula is C₁₄H₇Cl₃N₂S₂, with a molecular weight of 385.71 g/mol. The compound belongs to the 1,2,3-thiadiazole family, known for their biological activity, including antimicrobial and antifungal properties .

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2S2/c15-8-5-6-9(11(17)7-8)13-14(21-19-18-13)20-12-4-2-1-3-10(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTWFKUQYGVSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-chlorophenyl isothiocyanate with 2,4-dichlorophenyl hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the 1,2,3-thiadiazole ring exhibits nucleophilic reactivity:

  • Alkylation : Reacts with alkyl halides (e.g., 2-bromoacetophenone) in acetone to form S-alkylated derivatives, confirmed by HMBC correlations .

  • Arylation : Couples with aryl diazonium salts under mild conditions, enabling introduction of electron-deficient aromatic groups .

Key Observation :

  • Alkylation occurs preferentially at the sulfur atom over nitrogen due to steric hindrance and electronic effects, as evidenced by NMR studies .

Ring-Opening and Functionalization

The thiadiazole ring undergoes controlled cleavage under specific conditions:

  • Acid Hydrolysis : Treatment with concentrated HCl at 80°C opens the ring, yielding thiourea derivatives and chlorophenyl sulfonic acids .

  • Oxidation : Reacts with H₂O₂ or KMnO₄ to form sulfone derivatives, enhancing electrophilicity for further substitutions .

Table 2: Ring-Opening Reactions

ReagentProductApplicationSource
HCl (conc.)2-Chlorophenyl sulfonic acidIntermediate for sulfonamides
H₂O₂Thiadiazole sulfoneAnticancer agents

Biological Activity and Derivatization

Derivatives of this compound show marked bioactivity, driving targeted synthetic modifications:

  • Antimicrobial Activity : Introduction of sulfonamide groups at the 5-position enhances activity against Gram-positive bacteria (e.g., S. aureus) .

  • Anticancer Potential : S-alkylated analogs inhibit tumor cell lines (e.g., MCF-7) by disrupting thioredoxin reductase .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl, NO₂) at the 2- and 4-positions of the phenyl rings increase cytotoxicity .

  • Bulky substituents on the thiadiazole sulfur reduce metabolic degradation, improving pharmacokinetics .

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong bases:

  • Photolysis : UV irradiation (254 nm) cleaves the S–C bond, producing 2-chlorothiophenol and 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole .

  • Base-Mediated Degradation : NaOH/MeOH induces ring contraction to imidazoles via desulfurization .

Comparative Reactivity with Analogues

The chlorine substituents significantly alter reactivity compared to non-halogenated analogs:

Table 3: Reactivity Comparison

CompoundReaction Rate (Alkylation)Sulfone Formation Yield
2-Chlorophenyl thiadiazole sulfide1.0 (reference)85%
Phenyl thiadiazole sulfide0.362%
4-Nitrophenyl thiadiazole sulfide1.588%

Data normalized to the target compound .

Scientific Research Applications

Antibacterial Activity

Thiadiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing the thiadiazole moiety exhibit potent activity against various bacterial strains.

  • Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and function. The presence of halogen substituents (like chlorine) enhances their activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Case Studies :
    • A study conducted by Visagaperumal et al. demonstrated that derivatives with a 2,4-dichlorophenyl group showed significant activity against E. coli and Staphylococcus aureus .
    • Another investigation highlighted the effectiveness of various thiadiazole derivatives against Bacillus subtilis and Clostridium difficile, indicating broad-spectrum antibacterial potential .

Antifungal Activity

In addition to antibacterial effects, thiadiazole derivatives exhibit antifungal properties.

  • Activity Spectrum : Compounds have shown effectiveness against fungi such as Aspergillus niger and Candida albicans. The structure-activity relationship (SAR) suggests that electron-withdrawing groups enhance antifungal activity .
  • Research Findings : A derivative studied by Foroumadi et al. demonstrated significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticancer Properties

Thiadiazole derivatives are also recognized for their anticancer potential.

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Case Studies :
    • Research has shown that certain thiadiazole derivatives decrease the viability of human cancer cell lines such as leukemia HL-60 and melanoma SK-MEL-1 cells .
    • A specific derivative was reported to have an IC50 value significantly lower than that of conventional chemotherapeutics like Doxorubicin, indicating its potential as a more effective anticancer agent .

Other Pharmacological Activities

Apart from antibacterial, antifungal, and anticancer activities, thiadiazole derivatives have been investigated for additional pharmacological effects:

  • Antidiabetic Activity : Some studies have indicated that certain thiadiazole compounds exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels .
  • Anticonvulsant Activity : Research has also explored the anticonvulsant potential of thiadiazole derivatives, with some showing efficacy in animal models .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Key Findings
AntibacterialE. coli, Staphylococcus aureusSignificant activity; enhanced by halogen substituents
AntifungalAspergillus niger, Candida albicansEffective at low MIC values
AnticancerHL-60, SK-MEL-1Induces apoptosis; lower IC50 than Doxorubicin
AntidiabeticVarious modelsEnhances insulin sensitivity
AnticonvulsantAnimal modelsExhibited anticonvulsant effects

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by interfering with signaling pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,2,3-thiadiazole derivatives, focusing on substituent patterns, functional groups, and inferred biological relevance.

Table 1: Structural and Functional Comparison of Selected 1,2,3-Thiadiazole Derivatives

Compound Name (CAS) Substituents at 4-/5-Positions Functional Groups Molecular Formula Potential Applications Source
Target compound (765285-05-0) 4-(2,4-dichlorophenyl), 5-(2-chlorophenylthio) Thiadiazole, sulfide, aryl chlorides C₁₄H₇Cl₃N₂S₂ Agrochemicals (inferred)
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (338978-71-5) 4-methyl, 5-(3,4-dichlorophenylthio) Thiadiazole, sulfide, methyl C₉H₆Cl₂N₂S₂ Antimicrobial agents
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfoxide (350997-29-4) 4-(2,4-dichlorophenyl), 5-(4-methylphenylsulfinyl) Thiadiazole, sulfoxide C₁₅H₁₁Cl₂N₂S₂O Drug intermediates (inferred)
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole (1707374-41-1) 4-(4-chlorophenyl), 5-(ethylsulfonyl) Thiadiazole, sulfonyl C₁₀H₈ClN₂O₂S₂ Enzyme inhibitors (inferred)

Key Structural and Functional Differences

Substituent Position and Halogenation The target compound features 2,4-dichlorophenyl and 2-chlorophenylthio groups, which enhance lipophilicity and may improve membrane permeability compared to the 3,4-dichlorophenylthio analog (CAS 338978-71-5) .

Biological Activity Trends

  • Thiadiazoles with sulfide linkages (e.g., the target compound) are often associated with antifungal activity, while sulfonyl derivatives (e.g., CAS 1707374-41-1) are explored as enzyme inhibitors due to their electron-withdrawing properties .
  • Methyl substituents (e.g., CAS 338978-71-5) may reduce steric hindrance, enhancing binding to biological targets compared to bulkier aryl groups .

Synthetic Accessibility

  • Sulfides (e.g., the target compound) are typically synthesized via nucleophilic substitution, whereas sulfoxides/sulfonyls require oxidation steps, increasing synthetic complexity .

Biological Activity

The compound 2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities.

  • Molecular Formula : C15H10Cl2N3S
  • Molecular Weight : 341.22 g/mol
  • IUPAC Name : 4-(2,4-dichlorophenyl)-2-chlorophenyl-1,2,3-thiadiazol-5-yl sulfide

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound under discussion has shown promising results in various in vitro assays against different cancer cell lines.

Cell Line IC50 (µM) Activity
HepG2 (Liver Cancer)10.39High cytotoxicity
T98G (Glioblastoma)26.82Moderate cytotoxicity
HT29 (Colon Cancer)43.91Lower cytotoxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited the highest potency against HepG2 cells, suggesting its potential as a therapeutic agent for liver cancer treatment .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In models of neuroinflammation induced by lipopolysaccharides (LPS), it demonstrated significant inhibition of nitric oxide production and reduced expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that it may help mitigate neuroinflammatory conditions associated with diseases like Parkinson's .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that substitutions on the thiadiazole ring significantly influence biological activity. For instance, compounds with electron-withdrawing groups at specific positions tend to exhibit enhanced anticancer properties. The presence of chlorine atoms in the phenyl rings appears to be critical for activity enhancement .

Case Studies

  • Cytotoxicity Assays : A study conducted on various derivatives of thiadiazoles revealed that those similar to our target compound showed IC50 values in the low micromolar range against cancer cell lines, confirming their potential as anticancer agents .
  • Neuroprotective Mechanisms : In vivo studies using MPTP-induced neurotoxicity models demonstrated that treatment with related compounds resulted in significant protection against dopaminergic neuron loss and behavioral deficits associated with Parkinson's disease .

Q & A

Basic: What are the optimal synthetic routes for synthesizing 2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide?

Answer:
The compound can be synthesized via coupling reactions involving thiol intermediates. A method analogous to the synthesis of 1,3,4-oxadiazole derivatives (e.g., Method F in ) is effective. Key steps include:

  • Thiolation : Reacting 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl chloride with 2-chlorothiophenol under basic conditions (e.g., triethylamine) in tetrahydrofuran (THF).
  • Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) achieves >95% purity.
  • Yield Optimization : Catalytic amounts of iodine or copper(I) iodide enhance reaction efficiency .

Basic: How is the molecular structure and regiochemistry of this compound confirmed?

Answer:
X-ray crystallography is the gold standard for structural confirmation. For example:

  • Single-crystal analysis (e.g., T = 295 K, R factor = 0.053) resolves bond lengths and angles, confirming the thiadiazole ring and substituent positions .
  • Spectroscopic Validation :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish aromatic protons (δ 7.2–7.8 ppm) and thiadiazole carbons (δ 160–170 ppm).
    • HRMS : Exact mass matching (<2 ppm error) confirms the molecular formula .

Advanced: How can researchers resolve contradictions in reported biological activity data caused by structural impurities?

Answer:
Contradictions often arise from undetected impurities. Use the following protocol:

  • HPLC Analysis : Employ a C18 column (e.g., 5 µm, 250 × 4.6 mm) with UV detection (254 nm). Reference impurity limits from pharmacopeial standards (Table 1):
Impurity TypeRelative Retention Time (RRT)Acceptable Limit (%)
Isomer A0.88≤0.94
Isomer B0.95≤0.92
Total Impurities≤1.0
  • Isolation and Re-testing : Isolate impurities via preparative TLC and re-evaluate biological activity to isolate confounding factors .

Advanced: What mechanistic insights explain the electronic effects of substituents on the thiadiazole ring?

Answer:
The electron-withdrawing 2,4-dichlorophenyl group increases electrophilicity at the sulfur atom, enhancing reactivity in nucleophilic substitutions. Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal:

  • HOMO-LUMO Gaps : Reduced by 0.8 eV compared to non-chlorinated analogs, favoring charge-transfer interactions.
  • Electrostatic Potential Maps : Highlight sulfur as the most nucleophilic site, guiding functionalization strategies .

Advanced: How can researchers design experiments to study the compound’s stability under varying pH conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours.
  • Analytical Monitoring :
    • UV-Vis Spectroscopy : Track absorbance changes at λmax (e.g., 280 nm) to detect degradation.
    • LC-MS/MS : Identify degradation products (e.g., hydrolyzed thiadiazole rings or sulfide oxidation).
  • Kinetic Modeling : Use first-order kinetics to predict shelf-life under standard conditions .

Basic: What analytical techniques are critical for characterizing intermediate products during synthesis?

Answer:

  • TLC : Monitor reaction progress (silica gel GF254, ethyl acetate/hexane 1:3).
  • FT-IR : Confirm functional groups (e.g., C-S stretch at 680 cm<sup>-1</sup>, C-Cl at 750 cm<sup>-1</sup>).
  • Elemental Analysis : Validate purity (>98% C, H, N, S concordance) .

Advanced: How does the steric bulk of the 2-chlorophenyl group influence crystal packing?

Answer:
X-ray data (e.g., mean C–C bond length = 0.004 Å) show that the 2-chlorophenyl group induces:

  • Intermolecular Distances : Increased van der Waals gaps (3.8 Å vs. 3.5 Å in analogs), reducing crystal density.
  • Torsional Angles : Dihedral angles of 15–20° between the thiadiazole and phenyl rings, minimizing steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.